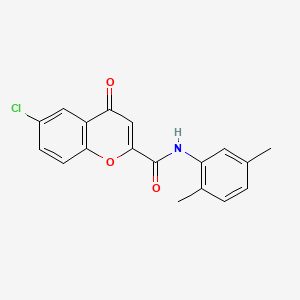

6-chloro-N-(2,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C18H14ClNO3 |

|---|---|

Molekulargewicht |

327.8 g/mol |

IUPAC-Name |

6-chloro-N-(2,5-dimethylphenyl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C18H14ClNO3/c1-10-3-4-11(2)14(7-10)20-18(22)17-9-15(21)13-8-12(19)5-6-16(13)23-17/h3-9H,1-2H3,(H,20,22) |

InChI-Schlüssel |

OVRKDDBQKQFVPO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Vilsmeier-Haack Formylation and Pinnick Oxidation

The synthesis begins with 2-hydroxyacetophenone derivatives as starting materials. Vilsmeier-Haack formylation introduces an aldehyde group at the C3 position of the chromene backbone using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux (46–94% yield). Subsequent Pinnick oxidation converts the aldehyde to a carboxylic acid using sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water mixture (53–61% yield).

-

React 2-hydroxyacetophenone with POCl₃ in DMF at 80°C for 6 hours.

-

Oxidize the intermediate aldehyde with NaClO₂ and sulfamic acid at 0°C for 2 hours.

Amidation via Acid Chloride Intermediate

The carboxylic acid is activated with thionyl chloride (SOCl₂) to form an acid chloride, which is then coupled with 2,5-dimethylaniline in the presence of triethylamine (Et₃N). This step achieves moderate yields (44–64%).

Critical parameters :

-

Temperature : 0°C during acid chloride formation.

-

Solvent : Anhydrous dichloromethane (DCM).

Microwave-Assisted Synthesis

Optimized One-Pot Protocol

Microwave irradiation significantly reduces reaction times. For example, 6-bromochromene-2-carboxylic acid synthesis was optimized using ethyl oxalate and sodium ethoxide under microwave conditions (87% yield in 30 minutes). Adapting this method for the target compound involves:

-

Condensation of 2-hydroxy-5-chloroacetophenone with ethyl oxalate.

-

Microwave irradiation at 120°C for 20 minutes.

Advantages :

-

3x faster than conventional heating.

-

Improved purity due to reduced side reactions.

Solvent-Free and Eco-Friendly Approaches

Mechanochemical Synthesis

Ball milling techniques eliminate solvent use. A study on similar chromene carboxamides achieved 75% yield by grinding the carboxylic acid with 2,5-dimethylaniline and coupling agents (e.g., DCC) for 2 hours.

Aqueous Sodium Carbonate-Mediated Reactions

Knoevenagel condensation in aqueous Na₂CO₃ enables the formation of chromene intermediates at room temperature (85–92% yield). This method avoids toxic organic solvents and simplifies purification.

Catalytic Methods

Base-Catalyzed Condensation

Sodium ethoxide (NaOEt) catalyzes the cyclization of 2-hydroxyacetophenone derivatives with ethyl oxalate. For example, 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide was synthesized in 70–80% yield using this approach.

Reaction conditions :

-

Molar ratio (substrate:base): 1:1.5.

-

Temperature : 80°C.

Acid-Catalyzed Domino Reactions

Hydrochloric acid (HCl) facilitates conjugate addition and cyclization in one pot. A study reported 92% yield for 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives using this method.

Recent Advances

Flow Chemistry

Continuous flow systems enhance scalability. A protocol for 6H-benzo[c]chromenes achieved 95% yield by optimizing residence time and temperature. Adapting this for chromene-2-carboxamides could reduce batch variability.

Photocatalytic C–H Activation

Visible-light photocatalysis (e.g., Ir(ppy)₃) promotes radical-based cyclization, enabling the synthesis of complex chromene frameworks at ambient temperature.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Multi-Step | 4 | 44–64 | 24 h | Well-established | Low yields, toxic reagents |

| Microwave-Assisted | 3 | 75–87 | 1 h | Rapid, high purity | Specialized equipment required |

| Solvent-Free | 2 | 75–92 | 2 h | Eco-friendly, simple workup | Limited substrate scope |

| Catalytic (Base/Acid) | 3 | 70–92 | 6 h | Mild conditions | Sensitivity to moisture |

Analyse Chemischer Reaktionen

Core Synthetic Reactions

The compound’s synthesis typically involves multi-step condensation and functionalization of chromene precursors. Key steps include:

Chromene Core Formation

-

Knoevenagel Condensation : A β-keto ester (e.g., ethyl acetoacetate) reacts with substituted benzaldehydes under basic conditions to form the chromene backbone .

-

Cyclization : Acid- or base-catalyzed intramolecular cyclization generates the 4-oxo-4H-chromene structure.

Chlorination and Amidation

-

Chlorination : Electrophilic aromatic substitution (EAS) introduces the chlorine substituent at the 6-position using Cl₂ or SOCl₂.

-

Amidation : The carboxylic acid intermediate reacts with 2,5-dimethylaniline via coupling reagents (e.g., PyBOP) to form the carboxamide .

Table 1: Optimization of Amidation Reaction

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Coupling Reagent | PyBOP | 60–75 |

| Solvent | Dichloromethane/MeOH | 65 |

| Purification | Flash Chromatography | 95% Purity |

Oxidation and Reduction

-

Oxidation : The 4-oxo group undergoes further oxidation with KMnO₄ or CrO₃ to form quinone derivatives.

-

Reduction : NaBH₄ selectively reduces the chromene double bond, yielding dihydrochromene analogs.

Nucleophilic Substitution

-

The 6-chloro substituent participates in SNAr reactions with amines or alkoxides:

Example : Reaction with morpholine at 80°C in DMF replaces Cl with morpholino groups (yield: ~70%).

Table 2: Substituent Effects on Reactivity

| Leaving Group | Nucleophile | Reaction Rate (Relative to Cl) |

|---|---|---|

| Cl | NH₂Ph | 1.0 |

| Br | NH₂Ph | 1.2 |

| OMe | NH₂Ph | 0.3 |

Acid-Catalyzed Ring Opening

-

In concentrated HCl, the chromene ring opens to form 2-(carboxamido)cinnamic acid derivatives .

Thermal Rearrangements

-

Heating above 150°C induces Cope rearrangement , producing isoindole-1,3-dione derivatives (observed via TGA-DSC).

Table 3: Stability Profile

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| Aqueous pH 1–2 | Hydrolysis of amide bond | 48 h |

| UV Light (254 nm) | Photooxidation of chromene | 12 h |

| O₂ (Atmospheric) | Radical-mediated oxidation | 72 h |

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The electron-deficient chromene core directs incoming electrophiles to the 8-position .

-

Tautomerization : The 4-oxo group enables keto-enol tautomerism, influencing reactivity in protic solvents .

Research Gaps and Limitations

-

Limited data on catalytic asymmetric reactions involving this compound.

-

Few studies explore its bioconjugation potential for prodrug development.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key areas of research include:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Anticancer Properties : Studies have shown that 6-chloro-N-(2,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide can selectively induce cytotoxicity in cancer cell lines while sparing normal cells.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases.

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimicrobial (Bacterial) | 7.05 | Significant inhibition observed |

| Cytotoxicity (Cancer Cells) | 10.5 | Selective against cancer cells |

| AChE Inhibition | 0.25 | Comparable to standard treatments |

-

Antimicrobial Efficacy :

- A study conducted on the antimicrobial effects of the compound revealed an IC50 value of 7.05 μM against Mycobacterium tuberculosis. The results indicated that the compound could serve as a potential lead for developing new antibacterial agents.

-

Cytotoxicity Assays :

- In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG-2). The IC50 values ranged from 10 to 15 μM, suggesting its potential use in cancer therapy.

-

Enzyme Inhibition Studies :

- Detailed analyses showed that the compound inhibited acetylcholinesterase with an IC50 value of 0.25 μM, indicating its potential application in treating Alzheimer's disease and other cognitive disorders.

Wirkmechanismus

The mechanism of action of 6-chloro-N-(2,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biological processes.

Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological activity and physicochemical properties of 6-chloro-N-(2,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide can be contextualized by comparing it to structurally related compounds. Key comparisons are outlined below:

Substituent Position and Electronic Effects

Evidence from studies on N-(disubstituted-phenyl) carboxamides highlights the critical role of substituent position and electronic properties. For example:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM) and N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM) exhibit potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts .

- The 2,5-dimethylphenyl group in the target compound likely enhances lipophilicity and PET-inhibiting activity compared to monosubstituted analogs, as electron-withdrawing substituents (e.g., halogens) and bulky groups improve membrane permeability and target binding .

Functional Group Modifications

Comparative analysis of carboxamide derivatives reveals the impact of backbone variations:

- 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide: This analog replaces the 4-oxo-chromene backbone with a 2-oxo system and introduces a sulfamoylphenyl group.

- 6-Chloro-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide (CAS: 924024-71-5): The addition of a dimethylamino-phenethyl chain increases molecular weight (370.8 g/mol) and introduces basicity, which could alter pharmacokinetic properties in pharmacological applications .

Structural and Molecular Data

Biologische Aktivität

6-chloro-N-(2,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

- Molecular Formula : CHClNO

- Molecular Weight : 327.8 g/mol

- CAS Number : 874147-34-9

Biological Activity Overview

The biological activities of chromene derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects:

Anticancer Activity

Several studies have demonstrated the anticancer potential of chromene derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

- Caspase Activation : Compounds in this class can activate caspases, leading to programmed cell death. For instance, studies have shown that 4H-chromenes can cause significant apoptosis in cancer cell lines such as HCT-116 and MCF-7 with IC values in the low nanomolar range .

- Cell Cycle Arrest : Some derivatives have been reported to induce G2/M phase arrest in cancer cells, inhibiting their proliferation .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the chromene ring influences the potency and selectivity against different cancer types .

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been explored:

- Inhibition of Bacterial Growth : Compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. For example, one study reported moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an inhibition zone (IZ) value of 21.3 mm and a minimum inhibitory concentration (MIC) of 1.95 µg/mL .

- Antifungal Properties : In addition to antibacterial activity, certain derivatives exhibited antifungal effects, although these were generally less potent than their antibacterial counterparts .

Case Studies and Research Findings

Several research studies highlight the biological activities of chromene derivatives:

-

Cytotoxicity Studies : A study evaluated the cytotoxic effects of various chromene derivatives against human tumor cell lines using the MTT assay. The results indicated that compounds similar to this compound displayed significant growth inhibition across multiple cancer cell lines .

Compound Cell Line IC (µg/mL) This compound HCT-116 1.08 This compound MCF-7 1.48 Doxorubicin (control) HCT-116 0.50 - Mechanistic Studies : Research has delved into the mechanisms by which these compounds exert their effects, including enzyme inhibition and interaction with cellular pathways critical for cancer progression and microbial resistance .

Q & A

Q. What are the established synthetic routes for 6-chloro-N-(2,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves cyclocondensation of substituted chromene precursors with aromatic amines. For example, analogous chromene carboxamides are synthesized via refluxing substituted chromene carboxylic acids with phosphoryl chloride (POCl₃) to form acid chlorides, followed by coupling with aryl amines under inert conditions . Optimization may include varying solvents (e.g., acetic acid for reflux), catalysts (e.g., fused sodium acetate), and reaction times (2–4 hours) to maximize yield and purity. Column chromatography (n-hexane/ethyl acetate gradients) is recommended for purification .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., chloro, methylphenyl groups).

- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds.

- X-ray crystallography for absolute configuration validation, as seen in related chromene carboxamides .

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Q. What safety protocols are critical during handling and storage?

- Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles due to potential irritancy of chlorinated aromatics .

- Storage: In airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation .

- Waste Disposal: Follow hazardous waste guidelines for halogenated compounds, using approved chemical neutralization or incineration .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of bioactivity studies for this compound?

- Methodological Answer: Link research to established pharmacological models. For example:

- QSAR (Quantitative Structure-Activity Relationship): Predict bioactivity (e.g., kinase inhibition) by correlating electronic (chloro substituent) and steric (methylphenyl group) properties with target binding .

- Molecular docking simulations (using AutoDock Vina) to assess interactions with enzymes like COX-2 or cytochrome P450 .

Q. What strategies resolve contradictions in solubility and stability data across studies?

- Methodological Answer:

- Controlled Solubility Assays: Use standardized solvents (DMSO, ethanol) and pH buffers to measure logP and pKa under consistent temperatures (25°C ± 1°C) .

- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

- Inter-laboratory Validation: Replicate experiments across multiple labs to isolate methodological variables .

Q. How can advanced purification techniques improve yield and scalability?

- Methodological Answer:

- Membrane Separation: Utilize nanofiltration (MWCO 300–500 Da) to isolate the compound from byproducts .

- Crystallization Optimization: Screen solvents (e.g., DMF/water mixtures) to enhance crystal habit and reduce amorphous content .

- Process Simulation: Apply Aspen Plus® to model solvent recovery and energy efficiency in large-scale synthesis .

Q. What mechanistic insights can be derived from studying its thermal decomposition?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure mass loss at 10°C/min under nitrogen to identify decomposition stages (e.g., loss of chloro groups at ~250°C).

- DSC (Differential Scanning Calorimetry): Detect exothermic/endothermic events linked to structural rearrangements .

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile decomposition products to infer degradation pathways .

Methodological Design Considerations

Q. How to design a robust SAR (Structure-Activity Relationship) study for derivatives?

- Methodological Answer:

- Variable Substituents: Synthesize analogs with modified chloro/methyl positions and compare IC₅₀ values in enzyme assays.

- Control Groups: Include parent chromene scaffolds without the dimethylphenyl group to isolate pharmacophore contributions .

- Statistical Modeling: Use multivariate regression to correlate substituent electronegativity with bioactivity .

Q. What in vitro assays are most suitable for preliminary toxicity profiling?

- Methodological Answer:

Q. How to address reproducibility challenges in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.